Compound Description: This compound serves as a crucial starting material for synthesizing a series of nitrogen and sulfur heterocyclic systems, including indolo-triazolo-pyridazinethiones. [] These compounds exhibit promising biological activity and are therefore of interest for further research.
Relevance: This compound shares a core structure with 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, containing both the indole and the 1,2,4-triazole rings. [] The research highlights how this compound can be chemically modified to incorporate a pyridazine ring, resulting in structures closely resembling the target compound.
Indolo-triazolo-pyridazinethiones (7-16)
Compound Description: This series of compounds represents a novel class of heterocyclic systems synthesized by linking indole, 1,2,4-triazole, and pyridazine rings. [] The study synthesized these compounds through a cyclization reaction of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with diverse aromatic aldehydes.
Relevance: These compounds share a significant structural resemblance to 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, incorporating the indole, 1,2,4-triazole, and pyridazine ring systems. [] This similarity highlights the potential for synthesizing the target compound using similar cyclization approaches with appropriately substituted starting materials.
Compound Description: This series consists of complex heterocyclic systems formed by linking two indolo-triazolo-pyridazinethione units with a 2,3-bis(bromomethyl)quinoxaline linker. [] The study successfully synthesized these compounds, showcasing their potential as building blocks for even more intricate molecules.
Relevance: These compounds, while larger and more complex, incorporate the same core structure of indole, 1,2,4-triazole, and pyridazine rings found in 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. [] The presence of these shared structural elements emphasizes the versatility of these ring systems in constructing diverse heterocyclic compounds.
Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine moiety with 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. [] Although SGX523 exhibits toxicity issues, its structural similarity to the target compound provides valuable insights into potential metabolic pathways and highlights the need for thorough safety assessments during drug development.
Compound Description: M11 is a major metabolite of SGX523 formed through aldehyde oxidase (AO) metabolism, predominantly in monkeys and humans. [] This metabolite exhibits significantly lower solubility than SGX523 and is implicated in the observed renal toxicity.
Relevance: While structurally similar to SGX523, M11 retains the shared [, , ]triazolo[4,3-b]pyridazine core with 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. [] This connection emphasizes the importance of considering potential metabolic transformations and metabolite solubility when designing drugs containing similar structural motifs.
Compound Description: L-838,417 is a novel compound demonstrating functional selectivity for specific non-α1 GABAA receptors. [] It exhibits a reduced propensity for inducing physical dependence compared to traditional benzodiazepines.
Relevance: This compound, while structurally distinct from 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, belongs to the same broader chemical class of compounds containing the 1,2,4-triazolo[4,3-b]pyridazine core structure. [] This categorization highlights the prevalence of this structural motif in diverse pharmacological contexts.
Compound Description: SL651498 is another novel compound exhibiting functional selectivity for specific non-α1 GABAA receptors. [] Similar to L-838,417, it demonstrates a reduced propensity for inducing physical dependence in comparison to traditional benzodiazepines.
Relevance: While structurally distinct from 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, this compound further emphasizes the presence of the 1,2,4-triazolo[4,3-b]pyridazine core structure within the broader class of compounds targeting GABAA receptors. []
Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine scaffold with 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. [] Despite its promising activity, Compound 1's bioactivation profile highlights the need for careful structural optimization to mitigate potential toxicological liabilities associated with this specific scaffold.
Compound Description: Compound 2 is an analog of Compound 1 designed to reduce bioactivation by shifting metabolism towards the naphthyridine ring alkoxy substituent. [] While it successfully achieved this goal, it still exhibited glutathione conjugation and covalent binding, albeit to a lesser extent.
Relevance: This compound, while structurally similar to Compound 1, retains the [, , ]triazolo[4,3-b]pyridazine core found in 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. [] Its development further emphasizes the challenges associated with mitigating potential toxicity issues arising from the bioactivation of this particular scaffold.
Compound Description: TC-AC-28 is a highly selective bromo and extra terminal (BET) bromodomain inhibitor with significant potential as an epigenetic tool compound. [] Its availability for research purposes highlights its importance in understanding and manipulating epigenetic mechanisms.
Relevance: Although structurally distinct from 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, both compounds belong to the same broader category of heterocyclic compounds incorporating the indole and the triazole ring systems. [] This categorization highlights the significance of these structural motifs in designing biologically active compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.